molecular formula C9H21ClGe B1617826 Triisopropylchlorogermane CAS No. 2816-54-8

Triisopropylchlorogermane

Cat. No.: B1617826
CAS No.: 2816-54-8
M. Wt: 237.3 g/mol
InChI Key: YHZVHVHSOQDIAQ-UHFFFAOYSA-N
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Description

Triisopropylchlorogermane is an organogermanium compound with the molecular formula C9H21ClGe . It is a clear liquid with an acrid odor and is primarily used as a chemical intermediate in various industrial and research applications . The compound is known for its reactivity and is often utilized in the synthesis of other organogermanium compounds.

Preparation Methods

Triisopropylchlorogermane can be synthesized through several methods. One common synthetic route involves the reaction of germanium tetrachloride with isopropylmagnesium chloride in an anhydrous environment. The reaction is typically carried out under inert conditions to prevent the formation of unwanted by-products . Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

Triisopropylchlorogermane undergoes various chemical reactions, including:

Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Triisopropylchlorogermane has several applications in scientific research:

Mechanism of Action

The mechanism by which triisopropylchlorogermane exerts its effects is primarily through its reactivity with other chemical species. The chlorine atom in the compound can be readily substituted, allowing for the formation of various derivatives. These derivatives can interact with biological molecules, potentially leading to therapeutic effects. The specific molecular targets and pathways involved depend on the nature of the derivative formed and the context of its use .

Comparison with Similar Compounds

Triisopropylchlorogermane can be compared with other organogermanium compounds such as:

  • Triphenylgermane
  • Triethylgermane
  • Trimethylgermane

These compounds share similar reactivity patterns but differ in their substituents, leading to variations in their chemical and physical properties. This compound is unique due to its specific isopropyl groups, which influence its reactivity and applications .

Properties

IUPAC Name

chloro-tri(propan-2-yl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21ClGe/c1-7(2)11(10,8(3)4)9(5)6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZVHVHSOQDIAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Ge](C(C)C)(C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClGe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345772
Record name Germane, chlorotris(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2816-54-8
Record name Germane, chlorotris(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Triisopropylchlorogermane
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Triisopropylchlorogermane
Reactant of Route 6
Triisopropylchlorogermane

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